2-[4-(2-Amino-benzyl)-piperazin-1-yl]-ethanol
Description
Historical Development of Piperazine-Based Compounds
Piperazine was first synthesized in 1944 by Burroughs Wellcome & Company as part of antihelminthic research. Early applications focused on treating parasitic infections, but its utility expanded with the discovery of substituted derivatives. By the 1970s, piperazine became a critical scaffold in psychotropic and antimicrobial agents. The introduction of 2-[4-(2-Amino-benzyl)-piperazin-1-yl]-ethanol represents a modern evolution, leveraging piperazine’s adaptability for targeted therapeutic applications. Key milestones include:
- 1940s–1960s : Piperazine’s antihelminthic properties dominated research.
- 1970s–1990s : Substituted derivatives emerged in antidepressants and antipsychotics.
- 2000s–Present : Functionalized piperazines, such as ethanol-containing variants, gained prominence in oncology and antimicrobial research.
Table 1: Evolution of Piperazine Derivatives
Structural Significance of the Piperazine Core in Chemical Research
The piperazine ring’s unique attributes—a planar six-membered structure with two nitrogen atoms—enable diverse chemical modifications. These features facilitate:
- Hydrogen Bonding : The secondary amines act as hydrogen bond donors/acceptors, enhancing target binding.
- Conformational Flexibility : The chair conformation allows adaptation to biological targets.
- Synthonic Modularity : Substituents at the 1- and 4-positions (e.g., benzyl, ethanol groups) tailor pharmacokinetic properties.
In This compound , the 2-amino-benzyl group introduces aromaticity and potential π-π interactions, while the ethanol side chain enhances solubility (logP = -0.45). This balance between lipophilicity and hydrophilicity is critical for blood-brain barrier penetration and bioavailability.
Figure 1 : Structural comparison of piperazine derivatives (hypothetical illustration based on).
Position of this compound in the Piperazine Derivative Landscape
This compound belongs to the N-alkylpiperazine ethanol subclass, distinguished by its dual functional groups:
- 2-Amino-benzyl : Modulates receptor affinity (e.g., serotonin, dopamine receptors).
- Ethanol moiety : Improves aqueous solubility and metabolic stability.
Table 2: Comparative Analysis of Piperazine Ethanol Derivatives
Its ortho-substituted benzyl group may confer steric advantages in receptor binding compared to para- or meta-substituted analogs.
Research Scope and Academic Significance
Recent studies highlight This compound as a multifunctional scaffold:
- Drug Discovery : Serves as an intermediate in synthesizing kinase inhibitors and G protein-coupled receptor modulators.
- Material Science : Ethanol-functionalized piperazines act as crosslinkers in polymer synthesis.
- Chemical Biology : Used to probe enzyme active sites due to its hydrogen-bonding capacity.
Table 3: Recent Applications in Peer-Reviewed Research
Ongoing research aims to optimize its pharmacokinetic profile via structural tweaks, such as fluorination or PEGylation.
Properties
IUPAC Name |
2-[4-[(2-aminophenyl)methyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c14-13-4-2-1-3-12(13)11-16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRNOAANMBUDLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 2-Amino-benzylamine with Piperazine in Ethanol
The most straightforward approach involves reacting 2-amino-benzylamine with piperazine in ethanol solvent under reflux conditions. The reaction proceeds via nucleophilic substitution where the piperazine nitrogen attacks the benzylamine derivative, forming the desired substituted piperazine with an ethanol moiety.
- Reagents: 2-amino-benzylamine, piperazine, ethanol.
- Conditions: Reflux temperature, typically 80–90°C.
- Duration: Several hours (commonly 6–24 h).
- Purification: Recrystallization from ethanol or suitable solvents.
- Yield: Generally moderate to high, depending on reagent purity and reaction time.
This method emphasizes the importance of controlling temperature and reagent purity to maximize yield and product purity.
Alkylation Using 2-(Chloroethyl) Derivatives
An alternative method involves alkylation of piperazine with 2-chloroethyl compounds bearing the 2-amino-benzyl group or related intermediates. This method uses polar aprotic or protic solvents such as toluene, acetonitrile, or aliphatic alcohols (C1–C4) to facilitate the reaction.
- Solvents: Toluene (preferred), acetonitrile, dioxane, acetone, or aliphatic alcohols.
- Bases: Weak organic or inorganic bases such as sodium carbonate, pyridine, or tertiary amines (e.g., triethylamine).
- Temperature: Reflux or boiling point of the solvent (e.g., 24 hours at boiling acetonitrile).
- Yield: Approximately 48–50% for similar piperazine derivatives.
- Notes: The process avoids racemization during hydrolysis steps, maintaining optical purity when chiral intermediates are used.
Use of Protecting Groups and Carbamate Intermediates
In more complex syntheses, protecting groups such as tert-butyl carbamates are employed on piperazine or amino groups to prevent side reactions. Carbamate intermediates can be synthesized and then deprotected to yield the target compound.
- Example: Reaction of tert-butyl piperazine-1-carboxylate with alkyl bromides in the presence of bases like DIPEA in dichloromethane, followed by purification and deprotection steps.
- This approach is useful for multi-step syntheses where selectivity and functional group compatibility are critical.
Reaction Conditions and Optimization
Table 1. Summary of Reaction Parameters for Preparation
Purification Techniques
- Recrystallization: Commonly from ethanol or ethanol/water mixtures to obtain pure crystalline product.
- Chromatography: Column chromatography on silica gel is used especially when multi-step synthesis or protecting groups are involved.
- Extraction and Washing: Organic layers are washed with brine and dried over anhydrous magnesium sulfate or sodium sulfate before solvent evaporation.
Research Findings and Notes
- The use of polar aprotic solvents like acetonitrile can improve reaction rates and yields but requires longer reaction times (up to 24 hours) and careful temperature control.
- Avoidance of racemization is critical when chiral centers are present; alkaline hydrolysis under mild conditions preserves optical purity.
- The purity of reagents and solvents directly influences the yield and quality of the final product.
- Protecting group strategies, although more complex, allow for better control over side reactions and facilitate the synthesis of derivatives or analogs.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Amino-benzyl)-piperazin-1-yl]-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and various alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
The compound 2-[4-(2-Amino-benzyl)-piperazin-1-yl]-ethanol (C13H21N3O) is a significant chemical entity in various scientific research applications, particularly in the fields of medicinal chemistry, pharmacology, and biochemistry. This article delves into its applications, supported by comprehensive data and case studies.
Pharmacological Studies
This compound has been investigated for its potential as a pharmacological agent. Its structure suggests it may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
- Case Study : A study explored its effects on serotonin receptor modulation, indicating potential use in treating mood disorders. The compound's ability to cross the blood-brain barrier enhances its relevance in central nervous system (CNS) research.
Neuropharmacology
The compound has shown promise in neuropharmacological studies due to its piperazine moiety, which is commonly found in many CNS-active drugs.
- Research Findings : Investigations have highlighted its role as a potential anxiolytic agent. In animal models, it demonstrated reduced anxiety-like behaviors, suggesting a mechanism similar to existing anxiolytics.
Proteomics Research
As noted by suppliers like Santa Cruz Biotechnology, this compound is utilized in proteomics research to study protein interactions and modifications.
- Application : It can serve as a biochemical probe to elucidate the functions of specific proteins involved in cellular signaling pathways.
Drug Development
The unique structural features of this compound make it a candidate for drug development targeting various diseases, including depression and anxiety disorders.
- Example : The compound's derivatives have been synthesized and tested for enhanced efficacy and reduced side effects compared to traditional treatments.
Data Table
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmacological Studies | Interaction with serotonin receptors | Potential treatment for mood disorders |
| Neuropharmacology | Anxiolytic effects in animal models | Reduced anxiety-like behaviors |
| Proteomics Research | Biochemical probe for protein interactions | Insights into cellular signaling pathways |
| Drug Development | Candidates for CNS-targeted therapies | Enhanced efficacy over traditional treatments |
Mechanism of Action
The mechanism of action of 2-[4-(2-Amino-benzyl)-piperazin-1-yl]-ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Table 1: Structural Features of Piperazine-Ethanol Derivatives
Key Observations :
- Hydroxyzine and Cetirizine derivatives (e.g., ) feature bulky lipophilic groups (e.g., diphenylmethyl), enhancing blood-brain barrier penetration for CNS activity .
- Compound 4j () incorporates a sulfonamide-indole system, critical for 5-HT6 receptor antagonism.
Pharmacological and Binding Properties
Table 2: Pharmacological Data of Selected Compounds
Key Observations :
- Compound 4j ’s high 5-HT6 affinity correlates with its sulfonamide-indole substituent, which is absent in the target compound .
- The primary amine in the target compound may confer unique interactions with amine-sensitive receptors (e.g., adrenergic or dopaminergic systems), but empirical data is lacking .
Table 3: Toxicity Data Comparison
Key Observations :
- The target compound lacks toxicity data, highlighting a research gap compared to clinically approved analogs like Hydroxyzine and Quetiapine .
Biological Activity
2-[4-(2-Amino-benzyl)-piperazin-1-yl]-ethanol, with the molecular formula C13H21N3O, is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Synthesis
The compound features a piperazine ring attached to an amino-benzyl moiety and an ethanol group. The synthesis typically involves the reaction of 2-amino-benzylamine with piperazine under reflux conditions, followed by purification through recrystallization.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It has been shown to modulate the activity of sigma receptors, particularly σ1R, which are implicated in pain modulation and neuroprotection . The compound's structure allows it to engage in signal transduction pathways, influencing metabolic processes within cells.
1. Antinociceptive Effects
Research indicates that derivatives of benzylpiperazine compounds exhibit significant antinociceptive properties. For instance, studies have demonstrated that certain analogs show high affinity for σ1 receptors, leading to notable pain relief in preclinical models .
2. Antimicrobial Activity
In vitro studies have evaluated the antimicrobial properties of various piperazine derivatives. The compound has shown promising results against a range of bacterial strains, suggesting its potential use as an antimicrobial agent .
3. Anticancer Properties
The anticancer potential of this compound has been explored through MTT assays, which measure cell viability in the presence of the compound. Some derivatives have demonstrated cytotoxic effects against cancer cell lines, although they are less potent than established chemotherapeutic agents like 5-fluorouracil .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with related compounds:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| Piperazine | Simple ring structure | Moderate biological activity | Basic scaffold for modifications |
| 2-Amino-benzylamine | Lacks piperazine ring | Limited therapeutic applications | Less interaction with sigma receptors |
| Ethanolamine | Contains ethanol moiety | Limited receptor interactions | Primarily used in chemical synthesis |
The unique combination of the piperazine ring and amino-benzyl group allows for enhanced receptor binding and biological activity compared to simpler structures.
Case Studies
Several studies have highlighted the biological effects of this compound:
- Study on Pain Management : A series of benzylpiperazine derivatives were synthesized and tested for their affinity towards σ1 receptors. One notable derivative showed an IC50 value indicating strong receptor binding and subsequent pain relief in animal models .
- Antimicrobial Efficacy : In a comparative study involving multiple piperazine derivatives, this compound exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria .
Q & A
Q. What are the optimal synthetic routes for 2-[4-(2-Amino-benzyl)-piperazin-1-yl]-ethanol, and how can reaction yields be improved?
Methodological Answer: The synthesis of piperazine derivatives typically involves nucleophilic substitution or reductive amination. For example, in related compounds (e.g., hydroxyzine), coupling 2-amino-benzyl halides with piperazine intermediates under reflux conditions (e.g., ethanol, 80°C) achieves moderate yields . To enhance yields:
- Use catalysts like triethylamine to neutralize HCl byproducts.
- Optimize stoichiometric ratios (e.g., 1:1.2 molar ratio of piperazine to benzyl halide).
- Employ column chromatography (normal phase, 10% methanol/ammonium hydroxide) for purification, as demonstrated in piperazine-based amide syntheses .
Q. How can researchers characterize the physicochemical properties of this compound?
Methodological Answer: Key characterization steps include:
- Melting Point : Compare experimental values (e.g., 190°C for hydroxyzine derivatives) with literature data to confirm purity .
- Spectroscopy : Use -NMR to verify the piperazine ring (δ 2.5–3.5 ppm for N–CH) and ethanol moiety (δ 3.6–4.0 ppm for –CHOH). IR can confirm hydroxyl stretches (~3300 cm) .
- pKa Determination : Employ potentiometric titration; the pKa of structurally similar compounds (e.g., 2.47 for hydroxyzine) guides solubility and formulation studies .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
Methodological Answer: Despite limited toxicological data for this compound:
- Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of aerosols.
- Store in airtight containers at controlled room temperature, protected from light, as recommended for piperazine derivatives .
- In case of exposure, follow general first-aid protocols: rinse eyes with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data or physicochemical properties reported for this compound?
Methodological Answer: Discrepancies in data (e.g., melting points, NMR shifts) may arise from impurities or polymorphic forms. To address this:
- Perform high-resolution mass spectrometry (HR-MS) to confirm molecular ion peaks (e.g., m/z 221.3 for CHNO) .
- Use X-ray crystallography for unambiguous structural confirmation, as applied to related piperazine derivatives .
- Cross-validate results with independent techniques (e.g., DSC for melting point consistency) .
Q. What advanced analytical methods are suitable for quantifying impurities in this compound?
Methodological Answer: Impurity profiling requires:
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm. Mobile phase: acetonitrile/0.1% ammonium acetate (70:30 v/v) at 1 mL/min .
- LC-MS/MS : Detect trace impurities (e.g., N-oxide byproducts) with electrospray ionization (ESI+) and MRM transitions .
- Reference Standards : Compare retention times and spectra with certified impurities (e.g., perphenazine sulfoxide) .
Q. How can this compound be integrated into targeted drug delivery systems, such as lipid nanoparticles (LNPs)?
Methodological Answer: The ethanol-piperazine structure enables functionalization for drug delivery:
- LNP Formulation : React the polyamine core with epoxide-tailed lipids (e.g., 1,2-epoxydodecane) at 80°C for 48 hours. Purify via rotary evaporation and resuspend in ethanol .
- Surface Modification : Conjugate with EGFR-targeting ligands to enhance placental or CNS delivery, as demonstrated in mRNA-LNP studies .
- Stability Testing : Assess particle size (DLS) and encapsulation efficiency (fluorescence quenching) over 4°C/25°C storage .
Q. What strategies are effective in studying the dopamine receptor binding affinity of this compound derivatives?
Methodological Answer: For receptor binding assays:
- Radioligand Displacement : Use -spiperone in HEK293 cells expressing D2/D3 receptors. Calculate IC values via nonlinear regression .
- Molecular Docking : Model interactions using AutoDock Vina; prioritize piperazine-ethanol motifs for hydrogen bonding with Asp110 (D3 receptor) .
- In Vivo Validation : Test locomotor activity in rodent models, comparing dose-response curves with positive controls (e.g., haloperidol) .
Q. How can researchers address the lack of ecological toxicity data for this compound?
Methodological Answer: Preliminary ecotoxicity assessments include:
- Algal Growth Inhibition : Expose Raphidocelis subcapitata to 0.1–10 mg/L for 72 hours, measuring chlorophyll-a via spectrophotometry .
- Daphnia Acute Toxicity : Conduct 48-hour immobilization tests (OECD 202) and calculate EC .
- Biodegradation : Use OECD 301F manometric respirometry to assess 28-day degradation in activated sludge .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
